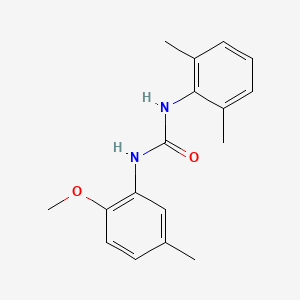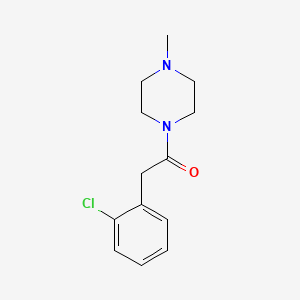![molecular formula C24H30N2OS B4809302 3,5-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B4809302.png)
3,5-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
Vue d'ensemble
Description
3,5-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}tricyclo[3311~3,7~]decane-1-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Attachment of the Methylphenyl Group:
Formation of the Tricyclo[3.3.1.1~3,7~]decane Core: This can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Coupling of the Thiazole and Tricyclo[3.3.1.1~3,7~]decane Units: This step involves the formation of an amide bond between the carboxylic acid group of the tricyclo[3.3.1.1~3,7~]decane and the amine group of the thiazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.
Substitution: The compound can undergo various substitution reactions, particularly at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3,5-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}tricyclo[331
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein binding due to its unique structure.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,5-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo[3.3.1.1~3,7~]decane: A simpler compound with a similar core structure.
1-Nitroadamantane: A compound with a similar tricyclic structure but different functional groups.
1-Phenyltricyclo[3.3.1.1~3,7~]decane: A compound with a similar core structure and an aromatic ring.
Uniqueness
3,5-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide is unique due to its combination of a tricyclic core with a thiazole ring and an aromatic group. This unique structure gives it distinct chemical and biological properties compared to other similar compounds.
Propriétés
IUPAC Name |
3,5-dimethyl-N-[[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2OS/c1-16-5-4-6-18(7-16)20-26-19(12-28-20)11-25-21(27)24-10-17-8-22(2,14-24)13-23(3,9-17)15-24/h4-7,12,17H,8-11,13-15H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIKSPGRTXALGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CNC(=O)C34CC5CC(C3)(CC(C5)(C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4809221.png)
![4-bromo-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4809224.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4809239.png)
![2-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-N-cyclopentyl-3-thiophenecarboxamide](/img/structure/B4809243.png)
![methyl 2-({[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4809251.png)
![N~1~-(5-CHLORO-2-METHYLPHENYL)-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE](/img/structure/B4809257.png)
![4-[hydroxy(diphenyl)methyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperidinecarbothioamide](/img/structure/B4809259.png)
![N-cyclohexyl-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B4809261.png)

![1-ETHYL-4-{[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4809285.png)
![[2-bromo-4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]phenyl] 4-chlorobenzoate](/img/structure/B4809292.png)
![5-[(4-Ethoxynaphthalen-1-yl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B4809309.png)
![2-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-OXOETHYL]SULFANYL}-4,6-DIPHENYL-3-PYRIDYL CYANIDE](/img/structure/B4809320.png)
